molecular formula C22H31ClN6O3S B3026080 6-[4-[3-(dimethylamino)propoxy]phenyl]-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]-4-pyrimidinamine, monohydrochloride

6-[4-[3-(dimethylamino)propoxy]phenyl]-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]-4-pyrimidinamine, monohydrochloride

Cat. No.: B3026080
M. Wt: 495.0 g/mol
InChI Key: FHVADRKEPFRFFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TP-238 (hydrochloride) is a potent and selective dual probe for the bromodomains of cat eye syndrome chromosome region, candidate 2 (CECR2) and bromodomain PHD finger transcription factor (BPTF). It exhibits inhibitory activity with IC50 values of 30 nanomolar and 350 nanomolar, respectively. Additionally, TP-238 (hydrochloride) inhibits bromodomain-containing protein 9 (BRD9) with a pIC50 value of 5.9 .

Biochemical Analysis

Biochemical Properties

TP-238 interacts with CECR2 and BPTF bromodomains, showing an IC50 value of 30 nM for CECR2 and 350 nM for BPTF . The nature of these interactions is through binding, which is a common mechanism for probes and their target biomolecules.

Cellular Effects

In cellular contexts, TP-238 has shown to engage with both BPTF and CECR2 with EC50 in the 200-300 nM range . The influence of TP-238 on cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism, is likely related to its interaction with these bromodomains.

Molecular Mechanism

The molecular mechanism of TP-238 involves its binding to the bromodomains of CECR2 and BPTF

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TP-238 (hydrochloride) involves multiple steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production of TP-238 (hydrochloride) follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves optimization of reaction conditions, scaling up of reactions, and stringent quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

TP-238 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

TP-238 (hydrochloride) has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TP-238 (hydrochloride) is unique due to its high selectivity and potency for the bromodomains of CECR2 and BPTF. Its ability to inhibit these targets with low nanomolar affinity makes it a valuable tool for scientific research and potential therapeutic applications .

Properties

IUPAC Name

6-[4-[3-(dimethylamino)propoxy]phenyl]-2-methylsulfonyl-N-(3-pyrazol-1-ylpropyl)pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O3S.ClH/c1-27(2)13-6-16-31-19-9-7-18(8-10-19)20-17-21(26-22(25-20)32(3,29)30)23-11-4-14-28-15-5-12-24-28;/h5,7-10,12,15,17H,4,6,11,13-14,16H2,1-3H3,(H,23,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVADRKEPFRFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=CC=C(C=C1)C2=CC(=NC(=N2)S(=O)(=O)C)NCCCN3C=CC=N3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[4-[3-(dimethylamino)propoxy]phenyl]-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]-4-pyrimidinamine, monohydrochloride
Reactant of Route 2
Reactant of Route 2
6-[4-[3-(dimethylamino)propoxy]phenyl]-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]-4-pyrimidinamine, monohydrochloride
Reactant of Route 3
Reactant of Route 3
6-[4-[3-(dimethylamino)propoxy]phenyl]-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]-4-pyrimidinamine, monohydrochloride
Reactant of Route 4
6-[4-[3-(dimethylamino)propoxy]phenyl]-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]-4-pyrimidinamine, monohydrochloride
Reactant of Route 5
Reactant of Route 5
6-[4-[3-(dimethylamino)propoxy]phenyl]-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]-4-pyrimidinamine, monohydrochloride
Reactant of Route 6
6-[4-[3-(dimethylamino)propoxy]phenyl]-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]-4-pyrimidinamine, monohydrochloride

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